2-(3-chlorophenyl)-2,4-dihydro-3H-pyrazol-3-one
Description
Properties
IUPAC Name |
2-(3-chlorophenyl)-4H-pyrazol-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN2O/c10-7-2-1-3-8(6-7)12-9(13)4-5-11-12/h1-3,5-6H,4H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMEVXTMDRGKUNM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=NN(C1=O)C2=CC(=CC=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Copper(I)-Mediated Trifluoromethylation
Multicomponent Synthesis in Green Solvents
One-Pot Reaction in Glycerol
Glycerol, a biodegradable solvent, facilitates the condensation of 3-chlorobenzaldehyde, 5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one, and urea/thiourea. Key steps include:
-
Refluxing aldehyde (1 mmol), pyrazol-3-one (1 mmol), and urea (1.5 mmol) in glycerol with p-toluenesulfonic acid (p-TSA, 3 mol%).
-
Isolating the product via filtration and recrystallization from ethanol.
This method, optimized for pyrazolo[3,4-d]pyrimidines, achieves yields up to 92%. Adapting it for 2-(3-chlorophenyl)-2,4-dihydro-3H-pyrazol-3-one would require omitting the urea component and adjusting stoichiometry.
Comparative Analysis of Methods
Spectroscopic Characterization
Successful synthesis necessitates validation via:
Chemical Reactions Analysis
Types of Reactions
2-(3-Chlorophenyl)-2,4-dihydro-3H-pyrazol-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazolone derivatives.
Reduction: Reduction reactions can yield hydrazine derivatives.
Substitution: Halogenation, nitration, and sulfonation can introduce different functional groups onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Reagents like bromine, nitric acid, and sulfuric acid are used for halogenation, nitration, and sulfonation, respectively.
Major Products
The major products formed from these reactions include various substituted pyrazolones, which can be further functionalized for specific applications.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Recent studies have highlighted the potential of pyrazolone derivatives, including 2-(3-chlorophenyl)-2,4-dihydro-3H-pyrazol-3-one, as anticancer agents. A series of substituted pyrazolones demonstrated antiproliferative activity against non-small cell lung cancer cells. The introduction of halogen substituents was found to enhance the activity significantly. For instance, compounds with a 3-chlorophenyl group exhibited promising results in inhibiting cell growth and inducing apoptosis in cancer cell lines .
Analgesic Properties
Research has also indicated that pyrazolone derivatives can possess analgesic effects. The introduction of various substituents on the pyrazolone ring has been shown to modulate analgesic activity. For example, certain derivatives demonstrated significant pain-relieving properties comparable to established analgesics when tested in animal models .
Organic Synthesis
Reagent in Organic Reactions
this compound serves as a valuable reagent in organic synthesis. It is utilized in the preparation of more complex molecules through various chemical reactions, including condensation and cyclization processes. Its ability to undergo diverse transformations makes it a crucial intermediate in synthetic organic chemistry .
Biochemical Probes
Interaction with Biomolecules
The compound has been investigated for its ability to interact with various biomolecules, making it a potential biochemical probe. This property is particularly useful in studying enzyme mechanisms and protein-ligand interactions. The structural characteristics of this compound allow it to bind selectively to target molecules, facilitating the exploration of biological pathways .
Table 1: Antiproliferative Activity of Pyrazolone Derivatives
| Compound | Substituent | IC50 (µM) | Cancer Type |
|---|---|---|---|
| P1 | None | 15 | Non-Small Cell Lung Cancer |
| P2 | 3-Cl | 8 | Non-Small Cell Lung Cancer |
| P3 | 4-F | 12 | Breast Cancer |
| P4 | 4-OH | 10 | Colon Cancer |
Data adapted from recent experimental findings on pyrazolone derivatives .
Table 2: Analgesic Activity of Selected Pyrazolone Compounds
| Compound | Dosage (mg/kg) | Pain Relief (%) | Time Point (h) |
|---|---|---|---|
| P5 | 10 | 75 | 1 |
| P6 | 20 | 85 | 2 |
| P7 | 15 | 60 | 1 |
| P8 | 25 | 70 | 2 |
Mechanism of Action
The mechanism of action of 2-(3-chlorophenyl)-2,4-dihydro-3H-pyrazol-3-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site, thereby blocking substrate access. This inhibition can modulate various biochemical pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Structural Modifications and Physical Properties
The following table compares 2-(3-chlorophenyl)-2,4-dihydro-3H-pyrazol-3-one with analogous pyrazolone derivatives:
Key Observations :
- Chlorine Position : The 3-chlorophenyl substituent in the base compound provides moderate steric hindrance compared to 2-chlorophenyl derivatives (e.g., ), which may influence reactivity and binding affinity.
- Substituent Effects : Adding a methyl group at position 5 (e.g., 5-CH₃) increases molecular weight marginally but improves thermal stability, as seen in the 163–164°C melting point of the 3,4-dichloro derivative .
- Extended Conjugation : The benzylidene group in ’s compound introduces π-π interactions, altering solid-state packing and electronic properties.
Spectroscopic and Electronic Properties
- NMR Shifts : The ¹H NMR of this compound shows distinct aromatic proton signals at δ 7.3–7.5 ppm, while fluorinated analogues () display downfield shifts (δ 7.6–8.2 ppm) due to electron-withdrawing effects.
- DFT Studies : For 4-benzylidene-2-(2-chlorophenyl)-5-methyl-2,4-dihydro-pyrazol-3-one (), HOMO-LUMO gaps (4.2 eV) suggest charge transfer within the molecule, influenced by C-H···N and π-π interactions .
Biological Activity
2-(3-Chlorophenyl)-2,4-dihydro-3H-pyrazol-3-one is a member of the pyrazolone class, known for its diverse biological activities and pharmacological potential. This compound features a unique dihydro-pyrazolone framework that contributes to its reactivity and interactions with biological systems. Research has focused on its antibacterial, anti-inflammatory, and anticancer properties, making it a subject of interest in medicinal chemistry.
Chemical Structure
The molecular formula of this compound is C10H10ClN3O, with a molecular weight of approximately 227.66 g/mol. The compound's structure includes a chlorophenyl substituent, which is critical for its biological activity.
Antibacterial Properties
Research indicates that this compound exhibits significant antibacterial activity against various pathogens. Studies have shown that this compound can inhibit the growth of bacteria such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 0.22 to 0.25 μg/mL in some derivatives .
Table 1: Antibacterial Activity of Pyrazolone Derivatives
| Compound | MIC (μg/mL) | Target Pathogen |
|---|---|---|
| This compound | 0.22 - 0.25 | Staphylococcus aureus |
| Other derivatives | Varies | E. coli, Pseudomonas aeruginosa |
Anti-inflammatory and Analgesic Effects
Pyrazolone derivatives are recognized for their anti-inflammatory and analgesic properties. Preliminary studies suggest that this compound may exhibit these effects through inhibition of cyclooxygenase (COX) enzymes, similar to other compounds in its class.
Case Study: Analgesic Activity
A study highlighted the analgesic effects of various pyrazolone derivatives, showing that the introduction of different substituents significantly influenced their activity. For instance, compounds with methyl or methoxy groups demonstrated enhanced analgesic effects compared to their unsubstituted counterparts .
Anticancer Potential
Recent investigations into the anticancer properties of pyrazolone derivatives have shown promising results. In vitro studies indicate that this compound may inhibit cell proliferation in non-small cell lung cancer (NSCLC) cells. The mechanism appears to involve cell cycle arrest at the G0/G1 phase .
Table 2: Antiproliferative Activity Against Cancer Cells
| Compound | Cancer Cell Line | IC50 (μM) |
|---|---|---|
| This compound | NSCLC | Varies |
| Other pyrazolone derivatives | Various | Varies |
The biological activity of this compound is believed to involve multiple mechanisms:
- Enzyme Inhibition : The compound may act as an enzyme inhibitor, interacting with various biological macromolecules through non-covalent interactions such as hydrogen bonding and hydrophobic interactions.
- Cell Cycle Modulation : Evidence suggests that it can induce cell cycle arrest in cancer cells, thereby inhibiting proliferation .
- Antimicrobial Action : Its structural features allow it to disrupt bacterial cell membranes or interfere with essential metabolic pathways .
Q & A
Q. Key techniques :
Advanced: How can mechanistic contradictions in cyclization reactions be resolved?
Discrepancies in reaction pathways (e.g., keto-enol tautomerism vs. direct cyclization) are addressed via:
- Isotopic labeling : Track proton transfer using deuterated solvents (e.g., D₂O) .
- DFT calculations : Compare activation energies of proposed intermediates to identify dominant pathways .
- In situ monitoring : Use Raman spectroscopy to detect transient intermediates (e.g., enolates) .
Advanced: What strategies improve yield in multi-step syntheses involving this compound?
- Solvent optimization : Replace ethanol with DMF to stabilize intermediates in SNAr reactions .
- Catalyst screening : Test Lewis acids (e.g., ZnCl₂) to accelerate aryl coupling steps .
- Quenching protocols : Rapid cooling after cyclization minimizes side-product formation .
Basic: What are common derivatives of this compound, and how are they synthesized?
Derivatives are synthesized via:
- Mannich reactions : Introduce aminoalkyl groups using formaldehyde and secondary amines .
- N-Alkylation : React with alkyl halides (e.g., CH₃I) in DMF/K₂CO₃ .
- Schiff base formation : Condense with aldehydes (e.g., 4-nitrobenzaldehyde) under reflux .
Advanced: How does structural modification impact biological activity?
- Chlorophenyl substitution : Enhances lipophilicity, improving membrane permeability in cytotoxicity assays .
- Pyrazolone ring planarity : Reduces steric hindrance, increasing binding affinity to COX-2 (IC₅₀ <10 μM) .
- Electron-withdrawing groups (e.g., -NO₂): Modulate redox potential, enhancing antioxidant activity (EC₅₀ 12–18 μM in DPPH assays) .
Advanced: How are data contradictions in biological activity profiles reconciled?
Variations in IC₅₀ values across studies may arise from:
- Assay conditions : Compare results under standardized protocols (e.g., MTT vs. SRB assays for cytotoxicity) .
- Cell line specificity : Test against panels (e.g., HeLa, MCF-7) to identify target-selective activity .
- Metabolic stability : Pre-treat compounds with liver microsomes to assess degradation rates .
Basic: What analytical methods validate purity and stability?
- HPLC : C18 column, acetonitrile/water (70:30), retention time ~8.2 min .
- Accelerated stability studies : Store at 40°C/75% RH for 4 weeks; monitor degradation via UV-Vis (λmax 280 nm) .
Advanced: How are computational tools applied to study this compound?
- Docking simulations (AutoDock Vina): Predict binding modes to EGFR (binding energy ≤−8.5 kcal/mol) .
- QSAR models : Correlate logP values with antimicrobial activity (R² >0.85) .
- Molecular dynamics : Simulate solvation effects in aqueous DMSO to optimize solubility .
Advanced: What are the challenges in crystallizing this compound, and how are they overcome?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
